Home > Products > Building Blocks P7200 > Norfluoxetine
Norfluoxetine - 83891-03-6

Norfluoxetine

Catalog Number: EVT-468415
CAS Number: 83891-03-6
Molecular Formula: C16H16F3NO
Molecular Weight: 295.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Norfluoxetine is the primary active metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used in scientific research. [] Norfluoxetine plays a crucial role in research exploring the mechanisms of serotonin reuptake inhibition and its implications for various biological processes. Studies have investigated its pharmacological properties, interactions with various enzymes, and effects on different biological systems, providing valuable insights into the complexities of serotonin signaling.

Future Directions
  • Investigating its role in specific neurological disorders: Exploring its potential therapeutic applications in conditions like Parkinson's disease. []

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is administered as a racemic mixture of its two enantiomers: R-fluoxetine and S-fluoxetine. [, , ]

Relevance: Fluoxetine is the parent compound of norfluoxetine, metabolized primarily in the liver via N-demethylation. [, , , ] Both enantiomers of fluoxetine are metabolized to their respective norfluoxetine enantiomers. [, ] While both fluoxetine and norfluoxetine are potent inhibitors of cytochrome P450 (CYP) 2D6, norfluoxetine has a longer half-life and contributes more significantly to the long-term inhibition of serotonin reuptake. [, ]

R-Fluoxetine

Compound Description: R-fluoxetine is one of the two enantiomers of the antidepressant drug fluoxetine. [, , , ]

Relevance: R-fluoxetine is metabolized to R-norfluoxetine via N-demethylation. [, ] While both R-fluoxetine and S-fluoxetine have similar potency as serotonin reuptake inhibitors, R-norfluoxetine, the metabolite of R-fluoxetine, is considerably less potent than S-norfluoxetine. [, ] R-fluoxetine is primarily metabolized by CYP2D6, and to a lesser extent by CYP2C9. [, ]

S-Fluoxetine

Compound Description: S-fluoxetine is one of the two enantiomers of the antidepressant drug fluoxetine. [, , , ]

Relevance: S-fluoxetine is metabolized to S-norfluoxetine via N-demethylation. [, ] While both R-fluoxetine and S-fluoxetine have similar potency as serotonin reuptake inhibitors, S-norfluoxetine, the metabolite of S-fluoxetine, is considerably more potent than R-norfluoxetine. [, ] S-fluoxetine is primarily metabolized by CYP2D6. []

R-Norfluoxetine

Compound Description: R-Norfluoxetine is one of the two enantiomers of norfluoxetine, the active metabolite of fluoxetine. [, , , ]

Relevance: R-Norfluoxetine is significantly less potent than S-norfluoxetine in inhibiting serotonin reuptake. [, ] While both enantiomers of norfluoxetine can inhibit CYP2C19, R-norfluoxetine is a more potent inhibitor of CYP3A4 compared to S-norfluoxetine. [] This difference in enzyme inhibition profiles can have implications for drug-drug interactions.

S-Norfluoxetine

Compound Description: S-norfluoxetine is one of the two enantiomers of norfluoxetine, the active metabolite of fluoxetine. [, , , ]

Relevance: S-norfluoxetine is significantly more potent than R-norfluoxetine in inhibiting serotonin reuptake and is considered the more pharmacologically active enantiomer. [, ] Both enantiomers of norfluoxetine can inhibit CYP2C19, but S-norfluoxetine is a weaker inhibitor of CYP3A4 compared to R-norfluoxetine. []

Desipramine

Compound Description: Desipramine is a tricyclic antidepressant. []

Relevance: Fluoxetine, and to a lesser extent norfluoxetine, can inhibit the metabolism of desipramine, leading to increased brain and blood levels of desipramine when co-administered. [] This interaction highlights the potential for fluoxetine and norfluoxetine to participate in drug-drug interactions.

5-Hydroxyindoleacetic acid (5-HIAA)

Compound Description: 5-HIAA is a metabolite of serotonin. []

Relevance: Fluoxetine and norfluoxetine, by inhibiting serotonin reuptake, can decrease brain concentrations of 5-HIAA. [] This effect on 5-HIAA levels is used as an indicator of serotonin reuptake inhibition by fluoxetine and norfluoxetine.

Sparteine

Compound Description: Sparteine is an antiarrhythmic agent primarily metabolized by CYP2D6. []

Relevance: The sparteine metabolic ratio is used to phenotype individuals as poor or extensive metabolizers of CYP2D6. [] Studies utilizing sparteine phenotyping have demonstrated the role of CYP2D6 in the metabolism of fluoxetine and S-norfluoxetine, with poor metabolizers exhibiting significantly lower clearance and longer half-lives of these compounds. []

Midazolam

Compound Description: Midazolam is a benzodiazepine medication primarily metabolized by the CYP3A subfamily of enzymes. []

Sertraline

Compound Description: Sertraline is another selective serotonin reuptake inhibitor (SSRI). []

Relevance: Like fluoxetine, sertraline is metabolized to an active metabolite, desmethylsertraline. [] In vitro studies have shown that both sertraline and desmethylsertraline can inhibit CYP3A activity, similar to fluoxetine and norfluoxetine, but likely to a clinically insignificant degree. []

Desmethylsertraline

Compound Description: Desmethylsertraline is the active metabolite of the SSRI sertraline. []

Relevance: Similar to norfluoxetine, desmethylsertraline is formed by the N-demethylation of its parent compound, sertraline. [] Both desmethylsertraline and sertraline can inhibit CYP3A activity in vitro, but likely with minimal clinical relevance. [] This comparison highlights the shared metabolic pathways and potential for drug interactions among different SSRIs and their active metabolites.

Source and Classification

Norfluoxetine is derived from fluoxetine through enzymatic N-demethylation, a metabolic process that occurs in the liver. It is classified as a secondary amine and is part of the phenylpropylamine class of compounds. The chemical structure of norfluoxetine includes a phenyl group, an ethyl chain, and a secondary amine, contributing to its pharmacological properties.

Synthesis Analysis

The synthesis of norfluoxetine can be achieved through various methods, primarily focusing on asymmetric synthesis techniques to obtain its enantiomers. One notable approach involves the use of chiral catalysts to facilitate the formation of the desired stereochemistry.

Key Synthesis Methods

  1. Asymmetric Synthesis: A practical method utilizes the CBS (Corey-Bakshi-Shibasaki) catalyst, which allows for high-yield synthesis without extensive chromatography. This method emphasizes the importance of chirality in producing specific enantiomers of norfluoxetine.
  2. Chromatography-Free Techniques: Recent advancements have introduced methodologies that eliminate the need for chromatography, streamlining the synthesis process while maintaining high yields and purity levels .
Molecular Structure Analysis

Norfluoxetine has a complex molecular structure characterized by its chiral centers. The compound's molecular formula is C17H18F3N, and it possesses a molecular weight of approximately 309.33 g/mol.

Structural Features

  • Chirality: Norfluoxetine exists as two enantiomers: R-norfluoxetine and S-norfluoxetine. The S-enantiomer is primarily responsible for its pharmacological activity.
  • Functional Groups: The presence of trifluoromethyl and phenyl groups enhances its lipophilicity, facilitating its interaction with biological membranes.
Chemical Reactions Analysis

Norfluoxetine participates in various chemical reactions that are crucial for its pharmacological activity. Its primary role involves inhibition of serotonin reuptake, which is mediated through interactions with serotonin transporters.

Key Reactions

  1. Inhibition Mechanism: Norfluoxetine acts as a competitive inhibitor at the serotonin transporter site, effectively blocking serotonin reuptake and increasing synaptic serotonin levels.
  2. Metabolic Pathways: The compound undergoes further metabolism in the body, leading to additional metabolites that may also exhibit pharmacological effects .
Mechanism of Action

The mechanism of action of norfluoxetine primarily revolves around its ability to inhibit the reuptake of serotonin in the synaptic cleft. This action leads to increased serotonin availability, which is crucial for mood regulation.

Detailed Mechanism

  • Serotonin Transporter Interaction: Norfluoxetine binds to the serotonin transporter with high affinity, preventing serotonin from being reabsorbed into presynaptic neurons.
  • Enantiomeric Potency: The S-enantiomer displays significantly higher potency compared to the R-enantiomer, making it more effective in inhibiting serotonin uptake .
Physical and Chemical Properties Analysis

Norfluoxetine exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Applications
  1. Antidepressant Therapy: Used extensively in treating major depressive disorder and anxiety disorders.
  2. Research Tool: Investigated for its role in studying serotonin-related pathways and drug interactions involving cytochrome P450 enzymes .
  3. Potential Endocrine Disruption Studies: Recent studies suggest norfluoxetine may impact estrogen synthesis, indicating potential implications for reproductive health during pregnancy .
Chemical Properties and Synthesis of Norfluoxetine

Structural Characterization and Stereochemical Configuration

Norfluoxetine (C₁₆H₁₆F₃NO) is the primary active N-demethylated metabolite of the antidepressant fluoxetine. Its molecular structure consists of a phenoxypropylamine backbone featuring a trifluoromethylphenyl ether group linked to a propan-1-amine chain terminating in a phenyl substituent. The molecular weight is 295.2995 g/mol (monoisotopic mass: 295.1184 g/mol), with the SMILES representation written as NCCC(OC1=CC=C(C=C1)C(F)(F)F)C1=CC=CC=C1 and the IUPAC name designated as 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine [3] [8].

A critical aspect of norfluoxetine's structure is its chiral center at the carbon atom connecting the phenoxy group, phenyl group, and propan-1-amine chain. This center gives rise to two enantiomers: (R)-norfluoxetine and (S)-norfluoxetine (also known as seproxetine). The stereochemistry profoundly influences pharmacological activity, with the (S)-enantiomer exhibiting approximately 20-fold greater potency as a serotonin reuptake inhibitor compared to the (R)-enantiomer [6] [10]. The spatial configuration also dictates metabolic stability and protein binding interactions.

Advanced analytical techniques, including chiral chromatography and collision cross-section (CCS) measurements, enable precise differentiation of the enantiomers. Predicted CCS values for the protonated molecule ([M+H]⁺) are 169.527 Ų and 166.040 Ų (DeepCCS 1.0 and DarkChem Lite predictions, respectively), providing benchmarks for identification via ion mobility spectrometry [3] [8]. X-ray crystallographic analysis of enantiopure salts further confirms the absolute configuration and molecular packing behavior [9].

Table 1: Fundamental Structural and Stereochemical Properties of Norfluoxetine

PropertyValueSignificance
Molecular FormulaC₁₆H₁₆F₃NODefines elemental composition and mass (295.2995 g/mol)
Chiral Centers1 (Carbon at position 3 of propane chain)Source of (R)- and (S)-enantiomers with distinct bioactivities
Key PharmacophoreTrifluoromethylphenoxy group + phenyl group + primary amineEssential for serotonin transporter (SERT) binding affinity
Predicted [M+H]+ CCS169.527 Ų (DeepCCS 1.0)Enables identification via ion mobility-mass spectrometry
More Active Enantiomer(S)-Norfluoxetine (Seproxetine)~20x greater SERT inhibition potency vs. (R)-enantiomer [6] [10]

Enantiomer-Specific Synthesis and Resolution Techniques

The synthesis of enantiomerically pure norfluoxetine requires stereocontrolled methodologies due to the significant pharmacological differences between its enantiomers. Two primary strategies dominate: asymmetric synthesis of the desired enantiomer and chiral resolution of racemic mixtures.

Asymmetric Synthesis: A practical route employs the Corey-Bakshi-Shibata (CBS) reduction as a key step to establish the chiral center with high enantiomeric excess (ee). This involves the reduction of the prochiral ketone precursor, 3-oxo-3-phenylpropyl-4-(trifluoromethyl)phenyl ether, using a chiral oxazaborolidine catalyst. The resulting chiral alcohol is then converted to the amine via a Hofmann rearrangement of the corresponding amide or through a stereospecific Curtius rearrangement of the carboxylic acid derivative, preserving the chiral integrity. Subsequent steps involve deprotection or functional group interconversion to yield enantiomerically enriched (R)- or (S)-norfluoxetine. This route is chromatography-free in its final stages, relying instead on diastereomeric salt formation (e.g., using tartaric acid derivatives) for enantiomeric enrichment through crystallization [9] [2].

Chiral Resolution: Racemic norfluoxetine (±C₁₆H₁₆F₃NO) can be resolved using chiral stationary phase (CSP) chromatography. Common CSPs include polysaccharide derivatives (e.g., Chiralpak AD, OD). Indirect resolution involves diastereomer formation via derivatization with a chiral reagent like (R)-1-(1-naphthyl)ethyl isocyanate (NEI), followed by separation on conventional reverse-phase or normal-phase HPLC columns. The derivatization efficiency is optimized by controlling NEI stoichiometry (typically 2-4 fold excess), reaction temperature (40-60°C), and reaction time (15-30 minutes) [6]. Preparative-scale resolution enables the isolation of gram quantities of pharmacologically relevant (S)-norfluoxetine for further study.

Industrial Considerations: Scaling enantioselective synthesis requires cost-effective chiral catalysts/reagents and high-yielding steps with minimal purification. Resolution methods, while potentially lower yielding per theoretical enantiomer, benefit from established racemate synthesis and predictable scalability of chromatographic processes. Patent literature highlights routes using enantiomerically pure epichlorohydrin or glycidyl derivatives as chiral building blocks reacted with 4-(trifluoromethyl)phenol, followed by ring-opening with ammonia [2].

Physicochemical Properties: LogP, pKa, and Solubility Profiles

Norfluoxetine is a lipophilic weak base with significant membrane permeability, influencing its distribution and metabolic fate. Key physicochemical parameters include:

  • Partition Coefficient (LogP): Experimental and predicted logP values consistently indicate high lipophilicity. Consensus values range between 3.74 - 3.93 (ChemAxon, ALOGPS predictions) [3] [5] [8]. This high logP correlates with its tendency to accumulate in fatty tissues and cross the blood-brain barrier readily. The logP difference between enantiomers is negligible, suggesting stereochemistry does not majorly influence basic partitioning behavior.
  • Acid Dissociation Constant (pKa): Norfluoxetine possesses a primary aliphatic amine group acting as a proton acceptor. The pKa of the conjugate acid (i.e., the protonated amine) is predicted to be 9.77 (ChemAxon) [3] [8]. This makes norfluoxetine predominantly positively charged (ionized) at physiological pH (pH 7.4), influencing its solubility, protein binding, and interactions with the serotonin transporter. The pKa is not significantly stereosensitive.
  • Solubility: Norfluoxetine free base exhibits very low aqueous solubility, experimentally predicted at approximately 0.00915 mg/mL (9.15 µg/mL) in water at 25°C [3] [8]. This intrinsic solubility poses formulation challenges. Solubility is pH-dependent due to ionization; solubility increases significantly under acidic conditions (pH < pKa) where the amine becomes protonated, forming more water-soluble salts. Common pharmaceutical salts include the hydrochloride salt to enhance dissolution and bioavailability [8] [2]. Solubility in organic solvents (e.g., ethanol, chloroform, DMSO) is moderate to high, facilitating extraction and chromatographic analysis.
  • Temperature and Solvent Effects: Solubility increases moderately with temperature in both aqueous and organic systems. The presence of co-solvents (e.g., ethanol, propylene glycol), surfactants, or cyclodextrins can dramatically enhance apparent aqueous solubility. Salts formed with counterions like succinate or citrate also offer improved solubility profiles compared to the free base [2] [6].

Table 2: Key Physicochemical Properties of Norfluoxetine

PropertyValueMethod/Notes
LogP (Octanol/Water)3.74 - 3.93Predicted (ALOGPS, ChemAxon); indicates high lipophilicity [3] [8]
pKa9.77 (amine group)Predicted (ChemAxon); weak base, predominantly ionized at pH 7.4 [3] [8]
Water Solubility~0.00915 mg/mL (Free base, 25°C)Predicted (ALOGPS); very low intrinsic solubility [3] [8]
Melting PointNot explicitly reported in sourcesSalt forms (e.g., HCl) are crystalline solids
Salt SolubilitySignificantly higher than free baseHydrochloride salt commonly used for formulation [2] [8]

Table 3: Solubility of Norfluoxetine Under Different Conditions

ConditionSolubility TrendUnderlying Mechanism
Low pH (pH << pKa)High SolubilityAmine protonation forming hydrophilic salts (e.g., HCl)
Neutral pH (pH ~7.4)Very Low Solubility (Free base predominant)Unionized, lipophilic free base form
Organic Solvents (e.g., Ethanol)Moderate to High SolubilityFavorable solvation of lipophilic molecule
With Surfactants/CDsEnhanced Apparent SolubilityMicellar solubilization or complexation
Increased TemperatureModerate Solubility IncreaseEnhanced molecular kinetic energy overcoming crystal lattice energy

The interplay of high lipophilicity (logP), basicity (pKa), and low intrinsic water solubility dictates norfluoxetine's absorption, distribution, and metabolic clearance pathways. Understanding these properties is essential for designing analytical methods (extraction, chromatography), formulating dosage forms (salt selection, solubilizing agents), and interpreting pharmacokinetic behavior. While the core physicochemical parameters (logP, pKa, intrinsic solubility) are similar for both enantiomers, subtle differences in crystal packing of enantiopure solids or salts could potentially lead to minor variations in measured solubility or dissolution rates.

Properties

CAS Number

83891-03-6

Product Name

Norfluoxetine

IUPAC Name

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2

InChI Key

WIQRCHMSJFFONW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Synonyms

desmethylfluoxetine
norfluoxetin
norfluoxetine
norfluoxetine hydrochloride
norfluoxetine, (+-)-isome

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.